molecular formula C9H13NO B8496238 1-(Azetidin-1-yl)-2,2-dimethylbut-3-yn-1-one

1-(Azetidin-1-yl)-2,2-dimethylbut-3-yn-1-one

Cat. No. B8496238
M. Wt: 151.21 g/mol
InChI Key: VWADIYIAIYNEND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08883778B2

Procedure details

To a stirred solution of 1,1-dimethyl-3-butynoic acid (333 mg, 3.0 mmol), azetidine (250 mg, 4.5 mmol) and i-Pr2NEt (1.6 mL, 8.9 mmol) in CH2Cl2 (20 mL) was added solid HATU (1.25 g, 3.3 mmol). The mixture was stirred at rt for 20 h and concentrated to leave a yellow oil. This oil was taken up in EtOAc (100 mL), washed with 5% aq HCl (2×15 mL), satd aq NaHCO3 (15 mL) and brine (15 mL), and dried over Na2SO4. Removal of the solvent left an oil (819 mg) which was purified by chromatography on a 12-g silica cartridge, eluted with a 0-100% EtOAc in hexanes gradient, to afford 1-(azetidin-1-yl)-2,2-dimethylbut-3-yn-1-one (198 mg, 44%) as an oil. 1H NMR (CDCl3) 1.40 (s, 6H), 2.23 (m, 2H), 2.34 (s, 1H), 4.05 (m, 2H), 4.52 (m, 2H).
[Compound]
Name
1,1-dimethyl-3-butynoic acid
Quantity
333 mg
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Name
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:4][CH2:3][CH2:2]1.CCN([CH:11]([CH3:13])[CH3:12])C(C)C.CN([C:17]([O:21]N1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.[CH3:38][CH2:39]OC(C)=O>C(Cl)Cl>[N:1]1([C:17](=[O:21])[C:11]([CH3:12])([CH3:13])[C:38]#[CH:39])[CH2:4][CH2:3][CH2:2]1 |f:2.3|

Inputs

Step One
Name
1,1-dimethyl-3-butynoic acid
Quantity
333 mg
Type
reactant
Smiles
Name
Quantity
250 mg
Type
reactant
Smiles
N1CCC1
Name
Quantity
1.6 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
1.25 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to leave a yellow oil
WASH
Type
WASH
Details
washed with 5% aq HCl (2×15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Removal of the solvent
WAIT
Type
WAIT
Details
left an oil (819 mg) which
CUSTOM
Type
CUSTOM
Details
was purified by chromatography on a 12-g silica cartridge
WASH
Type
WASH
Details
eluted with a 0-100% EtOAc in hexanes gradient

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
N1(CCC1)C(C(C#C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 198 mg
YIELD: PERCENTYIELD 44%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.